![molecular formula C18H18F2N2O3 B6622054 1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B6622054.png)
1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole ring substituted with fluorine atoms and a methoxyphenyl group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Fluorination: Introduction of fluorine atoms at the 5 and 6 positions of the benzimidazole ring can be achieved using electrophilic fluorinating agents such as Selectfluor.
Alkylation: The benzimidazole ring is then alkylated with a suitable halide to introduce the propanol side chain.
Etherification: The final step involves the etherification of the propanol side chain with 4-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to yield a dihydrobenzimidazole derivative.
Substitution: The fluorine atoms on the benzimidazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrobenzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-(5,6-Dichlorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol
- 1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-hydroxyphenyl)methoxy]propan-2-ol
Comparison:
- Uniqueness: The presence of fluorine atoms in 1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol can enhance its metabolic stability and binding affinity compared to its chlorinated or hydroxylated analogs.
- Properties: Fluorinated compounds often exhibit different pharmacokinetic and pharmacodynamic properties, making them valuable in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
1-(5,6-difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c1-24-14-4-2-12(3-5-14)9-25-10-13(23)8-22-11-21-17-6-15(19)16(20)7-18(17)22/h2-7,11,13,23H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWFYNJAFCDLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CN2C=NC3=CC(=C(C=C32)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
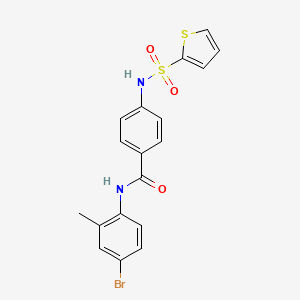
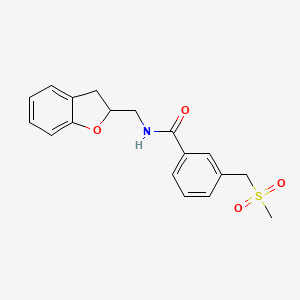
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6622018.png)
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-1-methylindole-3-carboxamide](/img/structure/B6622031.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B6622032.png)
![2-[2-Hydroxy-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]isoindole-1,3-dione](/img/structure/B6622038.png)
![N-[1-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B6622046.png)
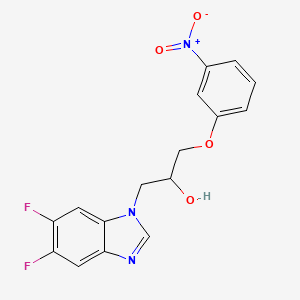
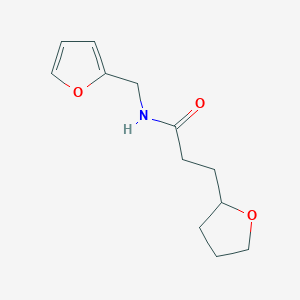
![2-[(2-Methoxypyridin-3-yl)methylamino]-2-phenyl-1-piperidin-1-ylethanone](/img/structure/B6622065.png)
![N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetamide](/img/structure/B6622068.png)
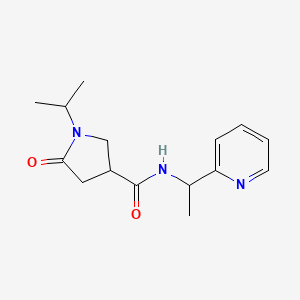

![[1-(2-bromophenyl)triazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6622094.png)
